Product packaging for 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid(Cat. No.:CAS No. 1548592-76-2)

3-(1H-imidazol-1-yl)-4-nitrobenzoic acid

Cat. No.: B2616339
CAS No.: 1548592-76-2
M. Wt: 233.183
InChI Key: CFRZRLOBWUWNOT-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C10H7N3O4 and its molecular weight is 233.183. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O4 B2616339 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid CAS No. 1548592-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-yl-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(13(16)17)9(5-7)12-4-3-11-6-12/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRZRLOBWUWNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 1 Yl 4 Nitrobenzoic Acid

Established Synthetic Routes to the Core Scaffold

The synthesis of the 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid scaffold is primarily achieved through well-established organic chemistry reactions. These routes often involve the strategic combination of precursor molecules under controlled conditions to ensure high yields and purity of the final product.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains significant portions of all the reactants, represent a highly efficient approach in organic synthesis. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applied to the synthesis of various substituted imidazoles. nih.govrsc.org For instance, a three-component reaction could theoretically involve a derivative of 4-nitrobenzoic acid, an imidazole (B134444) precursor, and a third component to facilitate the coupling in a convergent manner. The development of such a reaction would be a significant step towards a more streamlined and atom-economical synthesis of the target molecule.

Reaction Pathways Involving Nitrobenzoic Acid and Imidazole Precursors

The most direct and widely utilized method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable nitrobenzoic acid derivative and imidazole. This pathway typically utilizes a 3-halo-4-nitrobenzoic acid, such as 3-fluoro-4-nitrobenzoic acid or 3-chloro-4-nitrobenzoic acid, as the electrophilic partner. The imidazole acts as the nucleophile, displacing the halide to form the desired C-N bond.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. The presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity. The reaction temperature is typically elevated to ensure a reasonable reaction rate.

A typical reaction scheme is as follows:

3-halo-4-nitrobenzoic acid + Imidazole → this compound + HX
PrecursorBaseSolventTemperature (°C)
3-fluoro-4-nitrobenzoic acidK₂CO₃DMF80-120
3-chloro-4-nitrobenzoic acidNaHDMSO100-150

This method's reliability and the commercial availability of the starting materials make it a cornerstone in the synthesis of this compound.

One-Pot Synthetic Strategies

One-pot syntheses are procedurally advantageous as they reduce the need for purification of intermediates, thereby saving time and resources. For the synthesis of this compound, a one-pot strategy could involve the in situ generation of the nitrobenzoic acid precursor followed by the immediate reaction with imidazole. For example, the nitration of 3-halobenzoic acid could be performed, and without isolating the intermediate, imidazole and a base could be added to the reaction mixture to yield the final product. Such strategies, while efficient, require careful control of reaction conditions to avoid side reactions and ensure high yields. asianpubs.org

Advanced Synthetic Approaches and Reaction Condition Optimization

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient reaction conditions. These "green chemistry" approaches are also being explored for the synthesis of imidazole derivatives.

Water-Mediated Synthesis Techniques

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-toxicity, and non-flammability. While the solubility of some organic reactants in water can be a challenge, water-mediated synthesis has been successfully applied to the formation of various heterocyclic compounds. For the synthesis of this compound, a water-mediated approach would likely involve the use of a phase-transfer catalyst to facilitate the reaction between the aqueous-soluble imidazole and the organic-soluble nitrobenzoic acid derivative. The high polarity of water can also accelerate certain reactions, potentially leading to shorter reaction times.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use. ajgreenchem.comresearcher.life In the context of synthesizing this compound, a solvent-free approach would involve the intimate mixing of the solid reactants, 3-halo-4-nitrobenzoic acid and imidazole, often in the presence of a solid base. The reaction mixture is then heated, sometimes with microwave irradiation to provide uniform and rapid heating, to initiate the reaction. This method can lead to high yields and simplified product isolation, as the removal of a solvent is not required. asianpubs.org

Synthetic ApproachKey FeaturesPotential Advantages
Water-Mediated Use of water as the reaction solvent, often with a phase-transfer catalyst.Environmentally friendly, low cost, potential for rate enhancement.
Solvent-Free Reactants are mixed in the absence of a solvent and heated.Reduced waste, simplified workup, potential for high efficiency. ajgreenchem.comresearcher.life

The exploration of these advanced synthetic methodologies continues to be an active area of research, with the goal of developing more sustainable and efficient routes to valuable chemical compounds like this compound.

Catalytic Methodologies for Synthesis

The primary route for the synthesis of this compound involves the N-arylation of imidazole with a substituted halobenzoic acid, a transformation frequently accomplished using copper-catalyzed cross-coupling reactions, often referred to as Ullmann or Ullmann-type reactions. nih.govorganic-chemistry.org These methods have evolved from harsh, stoichiometric conditions to milder, more efficient catalytic systems. nih.govresearchgate.net

Modern protocols utilize a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in the presence of a ligand and a base. organic-chemistry.orgnih.gov The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. Diamine ligands and phenanthroline derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have proven to be particularly effective for the N-arylation of imidazoles with aryl halides under mild conditions. researchgate.netnih.govorganic-chemistry.org The addition of poly(ethylene glycol) can also accelerate the reaction. nih.gov

The reaction typically involves coupling imidazole with a 3-halo-4-nitrobenzoic acid (where the halogen is I or Br). The choice of base is critical, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being commonly employed. mdpi.comresearchgate.net Solvents such as dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc) are often used. organic-chemistry.orgresearchgate.net For instance, an efficient copper(I) bromide-catalyzed N-arylation of azoles has been developed using pyridin-2-yl β-ketones as supporting ligands, achieving excellent yields at temperatures between 60–80 °C. organic-chemistry.org Heterogeneous catalysts, such as lepidocrocite-supported copper oxide (Fe-CuO), have also been successfully used for the N-arylation of imidazole with various aryl halides, demonstrating high yields and the potential for catalyst recycling. researchgate.net

Catalyst SystemPrecursorBaseSolventTemperatureYield
CuI / Diamine LigandAryl Iodide/BromideK₂CO₃ / Cs₂CO₃Toluene / DMFVariableGood
CuBr / Pyridin-2-yl β-ketoneAryl Bromide/IodideCs₂CO₃DMSO60–80 °CExcellent
CuI / 4,7-Dimethoxy-1,10-phenanthrolineAryl Iodide/BromideNot SpecifiedNot SpecifiedMildGood to Excellent
Fe-CuO (heterogeneous)4-Chlorobenzoic acidK₂CO₃DMAc120 °C99%

Derivatization and Structural Modification Strategies

The carboxylic acid moiety of this compound is a prime site for derivatization, enabling the synthesis of a wide range of functional analogues, primarily esters and amides.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid group can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common approach for converting nitrobenzoic acids into their corresponding esters. truman.edubond.edu.au This method typically involves refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄). truman.edu It is crucial that the starting carboxylic acid is completely dry, as water can shift the equilibrium of the reaction, thereby reducing the product yield. truman.edu

Another highly effective method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is often accomplished by treating the acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemicalbook.comorgsyn.org The resulting 3-(1H-imidazol-1-yl)-4-nitrobenzoyl chloride can then be reacted with an alcohol to form the ester derivative in high yield. For example, the synthesis of methyl 3-methyl-4-nitrobenzoate from its corresponding acid using thionyl chloride in methanol proceeded with a 96% yield. chemicalbook.com This two-step approach is often preferred for its high efficiency and irreversible nature.

Alternative esterification procedures utilize coupling agents or specialized reagents. For instance, a general procedure using methyl 1-imidazolecarboxylate has been used for the esterification of 4-hydroxy-3-nitrobenzoic acid, yielding the methyl ester. amazonaws.com

MethodReagentsKey ConditionsTypical Yield
Fischer-Speier EsterificationAlcohol (e.g., Methanol), H₂SO₄ (cat.)Reflux, anhydrous conditionsWorkable to Good
Acyl Chloride Intermediate1. SOCl₂ or PCl₅2. Alcohol1. Reflux2. Room temp. or gentle heatingHigh to Excellent (e.g., 96%)
Imidazole CarbamateMethyl 1-imidazolecarboxylateNot Specified65% (for a related compound)

Amidation and Other Carboxylic Acid Functionalizations

The synthesis of amide derivatives from this compound is a key transformation. A direct approach involves the use of a condensing agent to facilitate the coupling between the carboxylic acid and an amine. Phosphorus oxychloride (POCl₃) has been successfully used as a condensing agent for the direct amidation of a similar nitro-imidazole carboxylic acid, affording yields in the range of 40-60%. derpharmachemica.com Other catalytic systems, such as those employing titanium tetrachloride (TiCl₄) or magnesium nitrate (Mg(NO₃)₂), can also promote the direct condensation of carboxylic acids and amines. whiterose.ac.uknih.govresearchgate.net

As with ester synthesis, a highly reliable route to amides proceeds through the formation of the acyl chloride. The 3-(1H-imidazol-1-yl)-4-nitrobenzoyl chloride, prepared as described previously, readily reacts with a wide variety of primary and secondary amines to produce the corresponding amides in high yields. This method's versatility allows for the introduction of diverse functionalities by simply changing the amine coupling partner.

More novel approaches include the direct synthesis of amides using urea as a stable and easy-to-handle nitrogen source, catalyzed by agents like imidazole or Mg(NO₃)₂. whiterose.ac.ukresearchgate.net This method is particularly useful for synthesizing primary and methyl amides without requiring the handling of ammonia or methylamine gas. whiterose.ac.ukresearchgate.net

MethodReagents/CatalystKey ConditionsTypical Yield
Direct CondensationAmine, POCl₃Dry pyridine (B92270)40-60%
Acyl Chloride Intermediate1. SOCl₂2. Amine1. Reflux2. Room temp. or 80 °CHigh to Excellent
Urea-based AmidationUrea, Mg(NO₃)₂ or Imidazole (cat.)120-130 °C in octaneGood to High (e.g., 91-97%)
Lewis Acid CatalysisAmine, TiCl₄Pyridine, 85 °CModerate to Excellent

Substituent Effects on Synthetic Pathways and Yields

The electronic nature of substituents on the aromatic ring significantly influences the efficiency of both the core synthesis and subsequent derivatization reactions. For the synthesis of the parent compound via copper-catalyzed N-arylation, the presence of a strong electron-withdrawing group, such as the nitro group at the para position to the leaving group (halogen), is generally beneficial. organic-chemistry.org Electron-withdrawing groups enhance the electrophilicity of the aryl halide, which can increase the efficiency of the coupling reaction. organic-chemistry.org Computational studies on Ullmann-type reactions confirm that the activation energy of the haloarene activation step is a critical factor influencing reaction yields. mdpi.com

Conversely, the position of substituents can introduce steric hindrance. For instance, ortho-substituted aryl halides generally provide lower yields in N-arylation reactions compared to their para-substituted counterparts due to steric effects that impede the approach of the catalyst and nucleophile. researchgate.net

In derivatization reactions like amidation, substituent effects also play a role. During the Ti(OBu)₄-catalyzed amidation of benzoic acids with anilines, it was observed that electron-donating groups on the aniline ring led to higher conversions than electron-withdrawing groups, which is consistent with the nucleophilicity of the amine. nih.gov This suggests that when derivatizing this compound, the choice of the amine coupling partner and its electronic properties can significantly impact the reaction yield.

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

No peer-reviewed crystallographic data for 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid could be located. Therefore, an analysis of its molecular geometry, torsion angles, hydrogen bonding, and crystal packing is not possible.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR spectral data for this compound are not available in the surveyed literature. An accurate chemical shift analysis requires experimental data which has not been published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignments

Carbon-13 NMR spectroscopy is a powerful tool for identifying the chemical environment of each carbon atom in a molecule. While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on the known effects of the substituents on the benzoic acid and imidazole (B134444) rings. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electronic environment of the imidazole ring, results in a distinct pattern of signals.

The benzoic acid moiety carbons are expected to resonate at lower field due to deshielding effects. The carbon atom of the carboxylic acid group (C=O) typically appears significantly downfield, often above 165 ppm. The carbon atom attached to the nitro group (C4) would be strongly deshielded, while the carbon attached to the imidazole ring (C3) would also experience a downfield shift. The carbons of the imidazole ring have characteristic shifts, generally appearing in the aromatic region.

Table 1: Expected ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Carbon Atom Ring Position Expected Chemical Shift (δ, ppm)
C=O Carboxylic Acid 165 - 170
C1 Benzoic Acid ~130
C2 Benzoic Acid ~125
C3 Benzoic Acid ~138
C4 Benzoic Acid ~148
C5 Benzoic Acid ~128
C6 Benzoic Acid ~122
C2' Imidazole ~136
C4' Imidazole ~120

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unequivocally confirm the molecular structure and the specific connectivity between the benzoic acid and imidazole rings, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the benzoic acid ring and between protons on the imidazole ring, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each C-H bond in the molecule would produce a cross-peak, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for establishing long-range (2-3 bond) correlations between protons and carbons. The key structural question—the point of attachment of the imidazole ring to the benzoic acid ring—can be solved with HMBC. A definitive correlation would be observed between the proton on the imidazole ring (H2' or H5') and the C3 carbon of the benzoic acid ring, and conversely, between the protons on the benzoic acid ring (H2 and H5) and the carbons of the imidazole ring. This confirms the C-N bond that links the two heterocyclic systems.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide information on the functional groups present and the electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

FT-IR and Raman spectroscopy are complementary techniques used to identify the characteristic vibrational modes of a molecule's functional groups. The spectrum of this compound is expected to show distinct peaks corresponding to its constituent parts.

The carboxylic acid group gives rise to a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band around 1700-1680 cm⁻¹. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. scispace.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. scispace.com The imidazole ring contributes to the spectrum with C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Carboxylic Acid C=O stretch 1700 - 1680 (strong)
Nitro Group Asymmetric N-O stretch 1550 - 1500 (strong)
Nitro Group Symmetric N-O stretch 1350 - 1300 (strong)
Aromatic Rings C-H stretch > 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by the electronic transitions within its aromatic systems. Both the nitro-substituted benzene (B151609) ring and the imidazole ring are chromophores.

The expected spectrum would show strong absorptions corresponding to π → π* transitions within the aromatic rings. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzoic acid. The n → π* transition of the nitro group may also be visible as a weaker absorption band at a longer wavelength.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λmax Range (nm)
π → π* Benzoic Acid / Imidazole Rings 200 - 280

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₇N₃O₄, corresponding to a molecular weight of approximately 233.18 g/mol . biosynth.comnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺˙) at m/z ≈ 233. The fragmentation pattern would likely involve characteristic losses of the functional groups. Common fragmentation pathways would include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at [M-17]⁺.

Loss of the entire carboxyl group (•COOH) or sequential loss of water (H₂O) and carbon monoxide (CO), leading to a fragment at [M-45]⁺.

Loss of the nitro group (•NO₂), a common fragmentation for nitroaromatics, giving a significant peak at [M-46]⁺.

Cleavage and fragmentation of the imidazole ring.

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/z (approx.) Proposed Fragment Ion Formula of Lost Neutral
233 [C₁₀H₇N₃O₄]⁺˙ (Molecular Ion) -
216 [M - OH]⁺ •OH
188 [M - COOH]⁺ •COOH

Computational and Theoretical Chemistry Studies

Molecular Dynamics and Docking Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular dynamics and docking simulations are used to study how a molecule interacts with a larger biological system, such as a protein.

Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, usually a protein) researchgate.netresearchgate.net. The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on their steric and energetic compatibility. The result is typically a binding energy or docking score (often in kcal/mol), where a more negative value indicates a stronger, more favorable interaction najah.edu. For 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid, docking studies could be used to explore its potential as an inhibitor for various enzymes by predicting its binding mode and affinity ajchem-a.comdoi.org.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. After a ligand is docked into a protein's active site, an MD simulation can be run to assess the stability of the resulting complex. By simulating the movements of all atoms over a period of nanoseconds or longer, MD can confirm whether the interactions predicted by docking are maintained and can reveal changes in the protein or ligand conformation upon binding researchgate.netijsrset.com.

Ligand-Target Binding Affinity Prediction (in silico)

In silico ligand-target binding affinity prediction, primarily through molecular docking, is a cornerstone of modern drug discovery. This computational technique models the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. The goal is to predict the preferred orientation of the ligand when bound to the target and to estimate the strength of their interaction, often expressed as a binding energy or affinity. A lower binding energy generally indicates a more stable and favorable interaction.

For imidazole-containing compounds, molecular docking studies are frequently employed to elucidate their mechanism of action. researchgate.netresearchgate.netresearchgate.net The imidazole (B134444) ring can participate in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π-π stacking, and metal coordination, which are crucial for target binding. researchgate.netchemijournal.com

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the general methodology would involve:

Target Selection: Identifying a relevant biological target. For instance, based on the activities of similar structures, a target could be an enzyme involved in cancer progression or a microbial protein. researchgate.net

Model Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using specialized software to fit the ligand into the active site of the target in various possible conformations.

Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable complex. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed to understand the basis of the predicted affinity.

The predicted binding affinity helps in prioritizing compounds for further experimental testing and in designing new derivatives with potentially improved potency.

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lew.ro The stability of a molecule and its ability to bind to a target are highly dependent on its preferred conformation. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to calculate the potential energy of different conformers, thereby identifying the most stable, low-energy states. lew.ro

A crystallographic study of a structurally related compound, ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, provides insight into the likely conformation. nih.govnih.gov In that molecule, the 1H-imidazole ring forms a significant dihedral angle of 67.12° with the benzene (B151609) ring. nih.govnih.gov This non-planar arrangement is a result of steric hindrance and electronic effects between the two rings. It is highly probable that this compound would also adopt a non-coplanar conformation between its imidazole and benzene rings. The exact dihedral angles and the orientation of the nitro and carboxylic acid groups would be influenced by intramolecular interactions, such as hydrogen bonding and steric repulsion.

The table below summarizes the key dihedral angle found in a related structure, which serves as a predictive model for the conformational behavior of this compound.

CompoundDihedral AngleMethod
Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoateImidazole Ring // Benzene Ring: 67.12°X-ray Crystallography

This data is for a structurally related compound and is used for illustrative purposes.

Understanding the conformational landscape is crucial, as the biologically active conformation that binds to a target may not necessarily be the lowest energy conformation in isolation. lew.ro

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Predictions

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.govdergipark.org.tr These models are often expressed as mathematical equations that can be used to predict the activity of new, unsynthesized molecules.

Structure-Property Relationship (SPR): SPR analysis provides qualitative insights into how different structural features of a molecule influence its activity. For imidazole derivatives, SPR studies have highlighted several key features:

The Imidazole Ring: Its ability to form hydrogen bonds and engage in π-π stacking is a major determinant of binding to biological targets. researchgate.netjopir.in

Substituents: The nature and position of substituents on the imidazole and phenyl rings can drastically alter activity. For example, electron-withdrawing groups can influence the electronic properties of the molecule and its interaction with targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR provides a quantitative model to predict activity. nih.govdergipark.org.tr This involves calculating various molecular descriptors for a set of compounds and then using statistical methods to find a correlation with their measured biological activity. Descriptors can include:

Electronic Descriptors: Such as orbital energies (HOMO, LUMO) and dipole moment, which are relevant for nitroaromatic compounds. nih.gov

Hydrophobic Descriptors: Like the partition coefficient (logP), which is crucial for membrane permeability. nih.gov

Steric/Topological Descriptors: Which describe the size and shape of the molecule. nih.gov

While a specific QSAR model for this compound is not available, studies on broader classes of nitroaromatic compounds and benzoic acid derivatives have established predictive models for endpoints like toxicity and antibacterial activity. nih.govnih.govchitkara.edu.in For instance, QSAR studies on nitrobenzene (B124822) derivatives often find that electronic properties are key predictors of toxicity. dergipark.org.trdergipark.org.tr

The table below lists common descriptors used in QSAR studies of related compound classes.

Descriptor TypeExample DescriptorsRelevance
Electronic HOMO/LUMO Energy, Dipole MomentPredicts reactivity and electrostatic interactions
Hydrophobic LogPRelates to membrane permeability and transport
Steric Molar Refractivity, Molecular WeightDescribes molecule size and bulk
Topological Connectivity IndicesQuantifies molecular branching and shape

This table represents typical descriptors used in QSAR studies for nitroaromatic and benzoic acid compounds.

By applying such established QSAR models, a preliminary prediction of the biological activity or toxicity of this compound could be made, guiding its potential applications and further research.

Applications in Materials Science and Supramolecular Chemistry

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of both a carboxylate group and a nitrogen-containing imidazole (B134444) ring provides two distinct coordination sites, enabling 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid to act as a versatile ligand in the synthesis of metal-organic frameworks (MOFs).

The design of this compound as a ligand for metal complexation is predicated on its bifunctional nature. The deprotonated carboxylate group can form strong coordinate bonds with metal ions, while the nitrogen atom of the imidazole ring provides an additional coordination site. This allows the ligand to bridge multiple metal centers, a key feature in the construction of extended network structures like MOFs.

The synthesis of metal complexes with imidazole-containing ligands is a well-established area of research. For instance, new transition metal complexes have been synthesized using ligands such as 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid, demonstrating the ability of imidazole-functionalized carboxylic acids to form both two-dimensional and three-dimensional coordination polymers. koreascience.krkoreascience.kr The specific geometry and connectivity of the resulting metal complexes are influenced by the choice of metal ion, the coordination preferences of the metal, and the reaction conditions.

The bifunctional nature of this compound makes it an excellent candidate for incorporation into porous coordination polymers and MOFs. These materials are of significant interest due to their high surface areas and tunable pore sizes, which make them suitable for a variety of applications, including gas storage and separation.

While the direct synthesis of a MOF using this compound is not extensively documented in the reviewed literature, the synthesis of MOFs from structurally analogous ligands provides strong evidence for its potential. For example, three novel MOFs have been successfully synthesized using 3-nitro-4-(pyridin-4-yl)benzoic acid, a ligand that shares the nitro-substituted benzoic acid backbone but features a pyridine (B92270) ring instead of an imidazole ring. nih.gov The resulting MOFs exhibited diverse and complex three-dimensional structures, including interpenetrating frameworks. nih.gov This demonstrates that ligands with this substitution pattern can indeed form stable and porous coordination polymers.

The synthesis of MOFs often involves solvothermal methods, where the metal salt and the organic ligand are heated in a solvent to promote the formation of the crystalline framework. researchgate.net The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final structure and properties of the MOF.

A key application of porous MOFs is in the selective capture of gases, particularly carbon dioxide. The chemical functionality of the organic linkers and the presence of open metal sites within the MOF structure can be tailored to enhance CO2 affinity. The nitro group and the imidazole ring in this compound are both functionalities that can potentially enhance CO2 sorption.

Research on a MOF synthesized from the analogous ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, has shown promising results for gas separation. One of the synthesized cadmium-based MOFs exhibited a good separation selectivity for CO2 over N2, with a selectivity factor of 71 at 273 K. nih.gov This high selectivity is attributed to the specific interactions between the CO2 molecules and the MOF framework. MOFs with charged imidazolium (B1220033) backbones and open metal sites have also demonstrated exceptionally high CO2/N2 selectivity. rsc.org Furthermore, studies on other MOFs have shown that the introduction of amine functionalities can significantly enhance CO2 adsorption. researchgate.net Given these findings, it is highly probable that a MOF constructed using this compound would also exhibit selective CO2 adsorption properties.

Table 1: CO2 Adsorption Properties of Selected MOFs

MOF MaterialCO2 Adsorption Capacity (cc/g) at 1 bar, 273 KHeat of Adsorption (kJ/mol)Reference
MIL-536439 cityu.edu.hk
MIL-9612428.6 cityu.edu.hk
amino-MIL-534828 cityu.edu.hk

This table presents data for illustrative MOFs to highlight the range of CO2 adsorption properties and is not inclusive of all reported materials.

Supramolecular Assembly and Crystal Engineering

The non-covalent interactions involving the functional groups of this compound are key drivers in its supramolecular assembly and are of great interest in the field of crystal engineering.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the benzoic acid and imidazole components contribute significantly to the stability of the crystal lattice. In the crystal structure of a 1:1 adduct of 4-hydroxybenzoic acid and 1H-imidazole, both hydrogen bonding and π-π stacking interactions with centroid-centroid distances of 3.799 Å and 3.753 Å were observed. nih.gov The interplay of these non-covalent interactions directs the formation of specific and predictable supramolecular architectures.

The ability of this compound to form both hydrogen bonds and engage in proton transfer makes it a prime candidate for the design of cocrystals and salts. Cocrystals are multi-component crystals held together by non-covalent interactions, while salts are formed through proton transfer from an acidic to a basic site.

The formation of cocrystals is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.gov Nitrobenzoic acids, such as 2-chloro-4-nitrobenzoic acid, have been successfully used as coformers to produce a series of cocrystals and molecular salts with various compounds. nih.gov The resulting structures are stabilized by a variety of heteromeric hydrogen-bonded interactions. nih.gov Similarly, imidazole derivatives are also effective coformers. For instance, imidazole has been used to form a cocrystal with formononetin, where O-H···N hydrogen bonds and π-π interactions were identified. mdpi.com

Given these precedents, this compound could be utilized to form cocrystals with a range of molecules, particularly those with complementary hydrogen bonding functionalities. Furthermore, the basicity of the imidazole ring and the acidity of the carboxylic acid group open the possibility of forming intramolecular salts or zwitterions, as well as salts with other acidic or basic compounds. The investigation of such multicomponent crystalline forms could lead to new materials with tailored properties.

Optical and Electronic Material Applications

The electronic characteristics of this compound, arising from the combination of an electron-donating imidazole moiety and an electron-withdrawing nitro group attached to a benzoic acid framework, suggest its potential for use in optical and electronic materials.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. A key requirement for second-order NLO activity is a molecule with a large hyperpolarizability, which is often found in compounds possessing a π-conjugated system linking an electron-donating group to an electron-accepting group.

This compound fits this molecular design paradigm. The imidazole ring acts as an electron donor, while the nitro group is a strong electron acceptor. These are connected through the π-system of the benzoic acid ring, creating a donor-π-acceptor (D-π-A) configuration. This arrangement facilitates intramolecular charge transfer upon excitation, which is a fundamental prerequisite for significant second-order NLO response.

The efficiency of second-harmonic generation (SHG) in the solid state is not only dependent on the molecular hyperpolarizability but also on the macroscopic arrangement of the molecules in the crystal lattice. For a material to exhibit a bulk second-order NLO effect, it must crystallize in a non-centrosymmetric space group. The rich hydrogen bonding capabilities of this compound offer a pathway to control the crystal packing and potentially favor non-centrosymmetric arrangements, which is a significant challenge in the field of NLO materials.

Potential in Sensing Applications (Chemosensors)

The structural motifs present in this compound also suggest its potential as a building block for the development of chemosensors. The imidazole and carboxylic acid groups are known to be effective binding sites for various analytes, particularly metal ions. Upon coordination with a metal ion, the electronic properties of the molecule can be perturbed, leading to a change in its photophysical properties, such as fluorescence or UV-Vis absorption, which can be harnessed for sensing.

For instance, metal-organic frameworks (MOFs) incorporating imidazole-containing ligands have been successfully employed as fluorescent sensors for the detection of nitroaromatic compounds, which are common environmental pollutants. These sensors often operate on the principle of fluorescence quenching upon interaction with the analyte. Similarly, complexes involving imidazole and carboxylate functionalities have been investigated for their ability to selectively detect specific metal ions. For example, certain MOFs have demonstrated high sensitivity and selectivity for Fe³⁺ ions through a fluorescence quenching mechanism. nih.gov

While this compound itself may not be the final sensor, it serves as a versatile ligand or a precursor for the synthesis of more complex sensory materials. The imidazole nitrogen atoms and the carboxylate oxygen atoms provide excellent coordination sites for metal ions, allowing for the construction of coordination polymers or discrete metal complexes. The inherent fluorescence of the organic framework can be modulated by the presence of specific analytes, forming the basis of a "turn-off" or "turn-on" fluorescent sensor. Computational studies on other imidazole-substituted derivatives have suggested their potential as sensors for detecting metal ions due to changes in their electronic and photophysical properties upon metal binding. informaticsjournals.co.in

Investigations in Medicinal Chemistry and Biological Systems in Vitro Focus

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid, SAR studies have explored the roles of substituent modifications and the contributions of the core imidazole (B134444) and nitro moieties.

Modifications to the core structure of this compound, particularly at the carboxylic acid group, have been investigated to understand their impact on biological efficacy. By converting the carboxylic acid to esters or amides, researchers can modulate properties such as lipophilicity, cell permeability, and target-binding affinity.

Studies on related nitroaromatic and imidazole-containing compounds provide valuable insights. For instance, in a series of 3-methyl-4-nitrobenzoate derivatives, antifungal activity against Candida species was found to be dependent on the length of the ester's alkyl chain. Specifically, methyl and pentyl esters showed the highest potency against C. guilliermondii, suggesting that both small, compact groups and longer, more lipophilic chains can enhance activity, likely by influencing cell wall penetration or interaction with intracellular targets. researchgate.net

Similarly, research on amidrazone derivatives containing a 4-nitrophenyl substituent indicated that this particular group could be detrimental to antimicrobial activity against certain bacterial strains. mdpi.com In the context of anti-inflammatory action, SAR studies of benzimidazole (B57391) derivatives, which share a similar heterocyclic nature with imidazole, have shown that substitutions at various positions on the core ring system significantly influence activity. researchgate.net For derivatives of this compound, this suggests that creating amide derivatives with diverse amines (aliphatic, aromatic, heterocyclic) could lead to a wide range of anti-inflammatory potencies, depending on the nature of the substituent.

These findings underscore the principle that even minor modifications to the peripheral structure of the lead compound can result in significant changes in biological activity.

Table 1: Representative SAR Findings from Structurally Related Compounds
Core StructureModificationObserved Impact on In Vitro ActivityReference
3-Methyl-4-nitrobenzoateVariation of ester alkyl chain (methyl to pentyl)Antifungal activity against C. guilliermondii was highest for methyl (MIC = 39 µM) and pentyl (MIC = 31 µM) esters. researchgate.net
Amidrazone DerivativesPresence of a 4-nitrophenyl substituentFound to be detrimental to antibacterial activity against S. aureus and M. smegmatis. mdpi.com
Benzimidazole ScaffoldSubstitutions at N1, C2, C5, and C6 positionsGreatly influences anti-inflammatory activity by affecting interactions with targets like COX and cytokine pathways. researchgate.net
4-Chlorocinnamic Acid EstersVariation of ester chainDemonstrated that structural variations influence the level of activity against different Candida strains. researchgate.net

The imidazole ring and the nitro group are not merely structural components but are critical contributors to the biological profile of this compound.

The imidazole moiety is a versatile heterocycle present in many biologically active compounds. chemijournal.comnih.gov Its nitrogen atoms can act as hydrogen bond donors and acceptors, and they can coordinate with metal ions in the active sites of metalloenzymes. nih.gov This allows imidazole-containing compounds to bind with high affinity to a wide range of biological targets. chemijournal.com In many antifungal azole drugs, the imidazole nitrogen binds to the heme iron of cytochrome P450 enzymes, inhibiting ergosterol (B1671047) synthesis and disrupting the fungal cell membrane. While the specific targets for the title compound are varied, the imidazole ring is presumed to play a crucial role in target recognition and binding.

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and biological function. It is a key feature in many antimicrobial drugs, including the 5-nitroimidazoles like metronidazole. researchgate.netnih.govresearchgate.net The antimicrobial activity of these compounds is often dependent on the reduction of the nitro group within the target cell (e.g., anaerobic bacteria or protozoa) to form reactive nitroso and hydroxylamine (B1172632) intermediates that are cytotoxic. nih.gov Furthermore, the position of the nitro group is critical; compounds with a nitro group at the 5-position of the imidazole ring are often more active than their 4-nitro counterparts. nih.gov In this compound, the nitro group is on the benzene (B151609) ring, where it can act as a prodrug element activated by cellular reductases.

In Vitro Biological Activity Profiling

The diverse structural elements of this compound and its derivatives have prompted a broad range of in vitro biological evaluations, including enzyme inhibition assays and antimicrobial and anti-inflammatory screening.

The potential for this chemical family to interact with various enzymes has been an area of significant interest.

Acetylcholinesterase (AChE): AChE inhibitors are used to treat neurodegenerative disorders like Alzheimer's disease. researchgate.net The imidazole and nitroaromatic scaffolds have both been incorporated into potent AChE inhibitors. Studies on other 5-nitroimidazole derivatives have shown significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, with some compounds exhibiting inhibition constants (Kᵢ) in the nanomolar range, far exceeding the potency of the reference drug donepezil. nih.govresearchgate.net Benzoic acid derivatives have also been identified as potential lead molecules for developing novel AChE inhibitors. researchgate.netnih.gov This suggests that the this compound framework is a promising starting point for designing new AChE inhibitors.

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes involved in various physiological processes. The imidazole ring is known to coordinate with the zinc ion in the active site of CA, leading to inhibition. This interaction makes imidazole-containing compounds a well-established class of CA inhibitors.

Alpha-glucosidase: Alpha-glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion. nih.gov Numerous studies have demonstrated that derivatives containing imidazole, benzimidazole, or benzoic acid moieties can effectively inhibit this enzyme. nih.govresearchgate.net For example, a study on 1,3,4-thiadiazole (B1197879) derivatives featuring a benzoic acid linker reported an IC₅₀ value of 3.66 mM, which was nearly 3.7 times more potent than the standard drug acarbose (B1664774) (IC₅₀ = 13.88 mM). nih.gov The ability of the imidazole and benzoic acid components to interact with the enzyme's active site suggests a strong potential for inhibitory activity from the title compound.

Table 2: Representative Enzyme Inhibition Data for Structurally Related Scaffolds
EnzymeCompound ClassKey FindingReference
Acetylcholinesterase (AChE)5-Nitroimidazole DerivativesCompound 4 showed a Kᵢ value of 0.024 nM against EeAChE. nih.govresearchgate.net
Alpha-glucosidaseThiadiazole-benzoic acid derivativeCompound 9'b showed an IC₅₀ of 3.66 mM (vs. 13.88 mM for acarbose). nih.gov
Alpha-glucosidase3,3-di(indolyl)indolin-2-onesMost derivatives showed higher % inhibition (37-94%) than acarbose (19%) at 50 µg/ml. nih.gov
Carbonic AnhydraseImidazoleKnown to act as a competitive inhibitor by coordinating with the active site zinc ion.

The imidazole and nitroaromatic motifs are hallmarks of many established antimicrobial and anti-inflammatory agents, making this a primary area of investigation.

Antimicrobial Activity: Derivatives of imidazole are widely recognized for their broad-spectrum antimicrobial properties. chemijournal.com Research on structurally similar compounds, such as 3-(1H-imidazol-1-yl)propan-1-one oxime esters, has demonstrated potent anti-Candida activity, with some derivatives being significantly more effective than the clinical drug fluconazole. nih.gov Studies on a series of 3-methyl-4-nitrobenzoate esters also revealed significant antifungal activity against various Candida strains, with Minimum Inhibitory Concentration (MIC) values as low as 31 µM. researchgate.net Phenolic and benzoic acid derivatives have likewise shown broad antimicrobial effects against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com These collective findings indicate a strong likelihood of antimicrobial properties for derivatives of this compound.

Anti-inflammatory Activity: Imidazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comchemijournal.comresearchgate.net For instance, certain 1,3-thiazole derivatives, which are structurally related to imidazoles, were found to inhibit LPS-induced TNF-α release with IC₅₀ values in the micromolar range. academie-sciences.fr The evaluation of amidrazone derivatives also demonstrated that specific compounds could strongly inhibit TNF-α secretion by up to 81%. mdpi.com This body of evidence supports the potential of the this compound scaffold as a template for new anti-inflammatory agents.

Beyond direct enzyme inhibition and antimicrobial action, the unique chemical structure of this compound suggests other potential biological activities.

Anti-apoptotic Protein Binding: Apoptosis, or programmed cell death, is a critical cellular process, and its dysregulation is a hallmark of cancer. Some imidazole derivatives have been shown to interfere with cell proliferation and induce apoptosis in cancer cell lines. nih.govnih.gov For example, specific novel imidazole derivatives were found to reduce the proliferation of acute promyelocytic leukemia (NB4) cells by inducing apoptosis. nih.gov While direct binding to specific anti-apoptotic proteins like Bcl-2 has not been explicitly demonstrated for the title compound, the general pro-apoptotic activity of related scaffolds makes this a plausible mechanism of action for its anticancer potential.

Nitroreductase Activation: The nitroaromatic structure of the compound makes it a prime candidate for activation by nitroreductase (NTR) enzymes. These enzymes, often found in hypoxic (low-oxygen) tumor microenvironments and in various microorganisms, reduce the nitro group to highly reactive, cytotoxic species. nih.gov This bioactivation mechanism forms the basis of hypoxia-activated prodrugs for cancer therapy and the mechanism of action for certain antimicrobial agents. nih.govresearchwithrutgers.com The reduction of the nitro group on the benzoic acid ring can generate nitroso and hydroxylamine intermediates capable of crosslinking DNA and other macromolecules, leading to cell death. researchwithrutgers.com This targeted activation in hypoxic tumor cells or specific bacteria offers a pathway for selective cytotoxicity, enhancing therapeutic efficacy while minimizing off-target effects. nih.gov

Lead Discovery and Optimization Strategies (In Vitro)

Identification of In Vitro Lead Candidates

There is no available scientific literature that identifies this compound as a lead candidate in any drug discovery program. Searches of medicinal chemistry and pharmacology databases did not yield any studies where this compound was identified through high-throughput screening, fragment-based screening, or any other lead identification strategy.

In Vitro Screening and Potency Assessment

Consistent with the lack of its identification as a lead compound, there are no published data on the in vitro screening or potency assessment of this compound. Consequently, no data tables of biological activity, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values against specific biological targets (e.g., enzymes, receptors, or microbial strains), could be compiled. The scientific community has not yet reported on the potential biological effects of this specific molecule in any in vitro assay.

Rational Design and Synthesis of Optimized Analogues

The process of rational drug design and the synthesis of optimized analogues is predicated on the identification of a lead compound with some level of desired biological activity. As this compound has not been identified as such, there are no research articles detailing efforts to modify its structure to improve potency, selectivity, or other pharmacologically relevant properties. The exploration of structure-activity relationships (SAR) for this chemical scaffold remains an open area for future investigation.

Analytical Chemistry Approaches for the Chemical Compound

Method Development for Detection and Quantification

The development of a reliable analytical method for the detection and quantification of 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid is a critical step for ensuring the quality and purity of the compound. A comprehensive method development process typically involves several stages, including the selection of an appropriate analytical technique, optimization of experimental conditions, and method validation in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). pharmaguideline.comich.orgeuropa.eu

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of aromatic and heterocyclic compounds like this compound due to its sensitivity, specificity, and wide applicability. researchgate.netresearchgate.net The initial phase of method development would focus on selecting the appropriate stationary phase (column), mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity.

Once the initial conditions are established, the method must be validated to demonstrate its suitability for the intended purpose. europa.euyoutube.com The validation process assesses various parameters to ensure the method is reliable, reproducible, and accurate. biotech-spain.com Key validation parameters, as stipulated by ICH guidelines, are summarized in the table below. pharmaguideline.comich.org

Table 1: Key Parameters for Analytical Method Validation

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-spain.com
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. ich.orgyoutube.com
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Accuracy The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. youtube.combiotech-spain.com
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. ich.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. youtube.com

Utilization of Advanced Chromatographic Techniques (e.g., HPLC)

Advanced chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are instrumental in the separation and quantification of this compound from related substances and impurities. nih.gov The selection of the HPLC conditions is crucial for achieving a good resolution and symmetrical peak shape.

For a compound with the chemical structure of this compound, which contains both a polar imidazole (B134444) ring and a carboxylic acid group, as well as a nonpolar nitrobenzoic acid backbone, a C18 column is a suitable choice for the stationary phase. ingentaconnect.comchromforum.org The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comchromforum.org The pH of the aqueous buffer is a critical parameter; for a carboxylic acid, maintaining a low pH (e.g., using phosphoric acid or formic acid) will suppress the ionization of the carboxyl group, leading to better retention on a reverse-phase column. chromforum.org

UV detection is appropriate for this compound due to the presence of the nitroaromatic chromophore. A suitable wavelength for detection would be determined by analyzing the UV spectrum of the compound, with wavelengths around 230-270 nm often being effective for nitrobenzoic acid derivatives. researchgate.netingentaconnect.com

Table 2: Representative HPLC Method Parameters

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) ingentaconnect.com
Flow Rate 1.0 mL/min ingentaconnect.com
Column Temperature 25 °C
Detection Wavelength 254 nm thermofisher.com
Injection Volume 10 µL

Application of Advanced Mass Spectrometric Techniques

For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). acs.orgmdpi.com This hyphenated technique provides not only retention time data from the chromatography but also mass-to-charge ratio (m/z) information from the mass spectrometer, which is highly specific for the compound of interest.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionizable molecules like this compound and is commonly used in LC-MS applications. nih.govresearchgate.net The analysis could be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Given the acidic nature of the carboxylic acid group, negative ion mode is often preferred for such compounds. nih.gov

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity in complex matrices. nih.govresearchgate.net In an MS/MS experiment, the molecular ion of interest is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. For nitroaromatic compounds, common fragmentation pathways include the loss of NO₂ and CO₂. nih.gov

Table 3: Projected Mass Spectrometric Parameters

Parameter Condition
Instrument Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode
Precursor Ion (m/z) 232.04 (corresponding to [M-H]⁻)
Collision Gas Nitrogen or Argon
Potential Fragment Ions (m/z) Fragmentation could involve loss of CO₂ (m/z 188) and/or NO₂ (m/z 186)

Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and compound design. scielo.brijettjournal.org These computational tools can significantly accelerate the identification and optimization of new molecular entities by analyzing vast datasets to predict properties and generate novel structures. scielo.brnih.gov For 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid, AI and ML can be pivotal in designing derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

Future research should focus on several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of imidazole (B134444) and nitrobenzoic acid analogs to build robust QSAR models. nih.gov These models could predict the biological activity of newly designed derivatives of this compound, allowing for the rapid virtual screening of large compound libraries and prioritizing the most promising candidates for synthesis. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design entirely new molecules based on the core scaffold of this compound. nih.govresearchgate.net These models can explore a vast chemical space to generate structures with desired properties, such as high binding affinity to a specific biological target or improved drug-like characteristics. researchgate.net

Predictive Modeling for ADMET Properties: A significant challenge in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. AI/ML models can be developed to predict these properties for derivatives of the title compound, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process, thereby reducing time and cost. scielo.br

AI/ML TechniqueApplication for this compound DerivativesPotential Outcome
Machine Learning-based QSARPredicting antimicrobial or anticancer activity based on structural modifications.Rapid identification of high-potency analogs for synthesis. nih.gov
Generative AI (e.g., REINVENT4)Designing novel molecular structures around the imidazole-nitrobenzoic acid core. researchgate.netDiscovery of patentable compounds with unique activity profiles. nih.gov
Deep Learning for Protein-Ligand InteractionsPredicting the binding affinity and mode of interaction with specific enzymes or receptors.Elucidation of the mechanism of action and facilitation of structure-based design. scielo.br
ADMET Prediction ModelsForecasting pharmacokinetic and toxicity profiles of virtual compounds.Early-stage deselection of candidates with poor drug-like properties.

Exploration of Novel Synthetic Pathways

While classical synthetic routes to imidazole and nitrobenzoic acid derivatives are established, future research should aim to develop more efficient, sustainable, and versatile synthetic pathways for this compound and its analogs. The development of novel methods can provide advantages in terms of yield, purity, cost-effectiveness, and environmental impact.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. Applying MAOS to the nucleophilic aromatic substitution reaction between imidazole and a suitable 4-halonitrobenzoic acid precursor could offer a significant improvement in efficiency.

Continuous Flow Chemistry: Flow synthesis provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to better reproducibility and scalability. Developing a continuous flow process for the synthesis of this compound would be beneficial for producing larger quantities required for extensive testing and potential commercialization.

Green Chemistry Approaches: Future synthetic strategies should incorporate principles of green chemistry. This could involve using environmentally benign solvents, developing catalytic (e.g., metal-catalyzed cross-coupling) reactions to replace stoichiometric reagents, or exploring enzymatic synthesis routes that operate under mild conditions. For example, bypassing the need for an acid chloride intermediate by using a direct condensation agent represents a more streamlined approach. derpharmachemica.com

Synthetic ApproachDescriptionPotential Advantages over Conventional Methods
Conventional SynthesisNucleophilic aromatic substitution of 3-fluoro-4-nitrobenzoic acid with imidazole in a polar aprotic solvent (e.g., DMF) with a base at elevated temperatures. prepchem.comEstablished and reliable methodology.
Microwave-Assisted SynthesisPerforming the substitution reaction under microwave irradiation.Reduced reaction times (minutes vs. hours), potentially higher yields, and cleaner reaction profiles.
Continuous Flow SynthesisPumping reactants through a heated microreactor to achieve rapid and controlled synthesis.Enhanced safety, scalability, and process control; easy integration of purification steps.
Catalytic Cross-CouplingEmploying a metal catalyst (e.g., copper or palladium) to facilitate the C-N bond formation under milder conditions.Broader substrate scope, potentially lower reaction temperatures, and higher functional group tolerance.

Expansion into Emerging Material Science Applications

The distinct electronic and structural features of this compound make it an attractive candidate for applications beyond pharmacology. Benzoic acid derivatives are recognized as valuable building blocks for polymers and other functional materials. ontosight.ai Specifically, p-nitrobenzoic acid has been utilized in the design of pigments, optoelectronic devices, and photosensitive materials. chemicalbook.comguidechem.com

Future research could investigate the potential of this compound as a building block in:

Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms and the carboxylate group are excellent coordinating sites for metal ions. This allows the compound to act as an organic linker for the synthesis of novel MOFs. These materials could be explored for applications in gas storage, catalysis, and chemical sensing.

Non-Linear Optical (NLO) Materials: The molecule possesses a donor-pi-acceptor (D-π-A) structure, with the imidazole ring acting as a potential electron donor and the nitro group as a strong electron acceptor, connected through the benzene (B151609) ring. This intramolecular charge transfer character is a key requirement for second-order NLO properties, making it a candidate for optoelectronic and photonic devices.

Functional Polymers: The carboxylic acid group enables the incorporation of the molecule into polymers such as polyesters and polyamides via polymerization reactions. This could lead to the development of functional polymers with unique thermal, electronic, or recognition properties imparted by the imidazole and nitro functionalities.

Potential ApplicationRelevant Structural FeaturesResearch Objective
Metal-Organic Frameworks (MOFs)Imidazole nitrogen atoms and carboxylate group for metal coordination.Synthesize and characterize novel MOFs for catalysis or gas separation.
Non-Linear Optical (NLO) MaterialsImidazole (donor), nitro group (acceptor), and conjugated π-system. chemicalbook.comGrow single crystals and measure NLO coefficients for applications in optoelectronics.
Conductive PolymersAromatic rings and heteroatoms capable of supporting charge carriers upon doping.Incorporate into polymer backbones and study the electrical conductivity of the resulting materials.
Photosensitive MaterialsNitroaromatic group, known for its use in photosensitive applications. guidechem.comInvestigate photochemical properties for use in photoresists or data storage.

Deeper Mechanistic Investigations of In Vitro Biological Activities

Compounds containing imidazole and nitroimidazole moieties are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. scialert.netnih.govresearchgate.net While the potential for such activities exists for this compound, detailed mechanistic studies are required to understand how it exerts its effects at the molecular level.

A systematic approach for future investigation should include:

Target Identification: The first step is to identify the specific cellular components (e.g., enzymes, receptors) with which the compound interacts. Techniques such as affinity chromatography, proteomics-based approaches, and computational molecular docking studies can be employed to pinpoint its molecular targets. researchgate.netnih.gov

Enzyme Inhibition Assays: Based on the activities of similar compounds, key enzymes to investigate could include kinases, carbonic anhydrases, or microbial enzymes like nitroreductases. nih.govnih.gov For example, nitroheterocyclic compounds are often activated by type I nitroreductases in certain pathogens. nih.gov

Cellular Mechanism Studies: Once a target is identified, further studies should elucidate the downstream cellular consequences. For example, if the compound shows anticancer activity, investigations into its effects on the cell cycle, apoptosis (programmed cell death), and specific signaling pathways would be necessary. mdpi.com This could involve techniques like flow cytometry, western blotting, and gene expression analysis to observe changes in key proteins like caspases and Bax/Bcl-2. mdpi.com

Hypothesized Biological ActivityKey Mechanistic QuestionProposed Experimental Approach
AnticancerDoes it induce apoptosis or cell cycle arrest? Which signaling pathways are affected? mdpi.comCell viability assays (MTT), flow cytometry for cell cycle analysis, western blot for apoptotic proteins (caspase-3, Bax, Bcl-2). mdpi.com
Antimicrobial (Bacterial/Fungal)What is the molecular target (e.g., DNA gyrase, cell wall synthesis)? Is it a prodrug activated by nitroreductase? researchgate.netnih.govMinimum Inhibitory Concentration (MIC) tests, enzyme inhibition assays, studies with nitroreductase-overexpressing strains. nih.gov
Enzyme Inhibition (e.g., Kinase)Which specific kinase is inhibited and what is the mode of inhibition (e.g., competitive, non-competitive)?In vitro kinase activity assays, molecular docking studies to predict binding modes. nih.govmdpi.com
Anti-inflammatoryDoes it inhibit key inflammatory enzymes like COX or LOX, or modulate cytokine production?Enzyme inhibition assays, measurement of inflammatory markers (e.g., TNF-α, IL-6) in cell culture.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of nitro-substituted benzoic acid derivatives with imidazole precursors. For example, analogous compounds are synthesized via electrophilic substitution or ring-closure reactions using paraformaldehyde in glacial acetic acid . Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring, followed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, with the nitro group causing deshielding in aromatic regions .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm1^{-1}, nitro group vibrations at ~1520 and ~1350 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state behavior .

Q. What purification strategies are recommended for isolating this compound?

  • Methodology : Column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., ethyl acetate/hexane) is effective. Recrystallization from solvents like ethanol or DMF/water mixtures improves purity. Purity is validated via high-performance liquid chromatography (HPLC) or melting-point analysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict and reconcile discrepancies in experimental IR spectra of imidazole derivatives?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level simulate vibrational frequencies. Discrepancies between theoretical and experimental IR spectra (e.g., shifts in nitro group peaks) arise from solvent effects or crystal packing, which are addressed by incorporating solvent models or periodic boundary conditions in simulations .

Q. What crystallographic challenges arise in refining structures of nitro-substituted imidazole compounds, and how are they addressed?

  • Methodology : Nitro groups introduce strong anisotropic displacement parameters, complicating refinement. SHELXL (via SHELX suite) is used for high-resolution data, applying restraints for thermal parameters and leveraging twin refinement for handling twinned crystals. Hydrogen-bonding networks are analyzed using ORTEP-3 for visualizing thermal ellipsoids .

Q. How do steric and electronic effects of the nitro group influence coordination chemistry in metal-organic frameworks (MOFs)?

  • Methodology : The nitro group’s electron-withdrawing nature reduces electron density on the benzoic acid moiety, altering metal-ligand binding affinity. Coordination polymers are synthesized using flexible ligands (e.g., 1,4-bis(imidazolyl)methylbenzene) and characterized via single-crystal X-ray diffraction. Stability under varying pH/temperature is assessed using thermogravimetric analysis (TGA) .

Q. What strategies minimize by-products during synthesis of nitroaromatic imidazole compounds?

  • Methodology : By-products like hydroxymethyl derivatives form via secondary electrophilic attacks. Optimizing reaction conditions (e.g., stoichiometric control of formaldehyde, glacial acetic acid as a solvent, and temperatures <100°C) suppresses side reactions. Kinetic monitoring via in-situ FTIR or Raman spectroscopy ensures reaction progression .

Q. How can structural data resolve contradictions in reported biological activities of imidazole-nitroaromatic compounds?

  • Methodology : Comparative molecular docking studies (e.g., AutoDock Vina) evaluate binding modes to targets like PI3K. Bioactivity discrepancies are resolved by correlating nitro group orientation (from crystallography) with steric hindrance or electronic effects. Enzymatic assays under controlled redox conditions (e.g., NADPH-dependent systems) validate inhibition mechanisms .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies between computational and experimental data (e.g., IR peaks, binding affinities) require multi-technique validation, such as hybrid QM/MM simulations or synchrotron-based crystallography .
  • Advanced Tools : Use SHELX for crystallography, Gaussian for DFT, and PyMol for visualizing MOF architectures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.